molecular formula C13H24O3 B1212839 Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)- CAS No. 61597-98-6

Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-

Cat. No. B1212839
CAS RN: 61597-98-6
M. Wt: 228.33 g/mol
InChI Key: UJNOLBSYLSYIBM-SGUBAKSOSA-N
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Description

Synthesis Analysis

Synthesis techniques for compounds similar to Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-, involve multi-step processes that include ring-closing metathesis, Diels-Alder reactions, and the use of various catalysts to achieve the desired molecular configuration. For instance, Xin Cong and Z. Yao (2006) described a diastereoselective synthesis using L-serine, showcasing ring-closing metathesis and Grignard reactions as key steps (Cong & Yao, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed through spectroscopic methods, including NMR and X-ray crystallography. These techniques help in determining the conformational preferences of the molecules and the impact of different substituents on the molecule's stability and structure. Kleinpeter et al. (2012) conducted a study on the esters of 4-hydroxy-cyclohexanone, providing insights into the conformational equilibria of such compounds (Kleinpeter, Heydenreich, Koch, & Linker, 2012).

Chemical Reactions and Properties

The chemical reactivity of Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-, and similar compounds involves various reactions such as esterification, hydrolysis, and cycloadditions. These reactions are influenced by the compound's functional groups and molecular structure, leading to the formation of new chemical entities with unique properties. Grob and Kaiser (1967) explored reactions between propiolic acid and cyclohexanone, highlighting the synthetic possibilities and the formation of complex structures (Grob & Kaiser, 1967).

Physical Properties Analysis

The physical properties of such compounds, including solubility, viscosity, and thermal stability, are critical for their potential applications. These properties are determined by the compound's molecular structure and the presence of specific functional groups. Balaji and Murugavel (2011) synthesized photosensitive poly(ether–ester)s containing α,β-unsaturated ketone moieties, investigating their solubility and thermal properties (Balaji & Murugavel, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under different conditions, are influenced by the compound's functional groups and molecular framework. Studies such as those by Hanzawa et al. (2012), focusing on the synthesis of carboxylic acids and esters containing a tetrahydropyran ring, provide insights into the compound's reactivity and potential for forming various derivatives (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).

Scientific Research Applications

  • Enantioselective Construction of the 8-azabicyclo [3.2.1]octane Scaffold

    • Field : Organic & Biomolecular Chemistry
    • Application Summary : This compound is used in the synthesis of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
    • Methods of Application : Research is directed towards the preparation of this basic structure in a stereoselective manner . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
    • Results or Outcomes : The research has attracted attention from many research groups worldwide .
  • Indian Medicinal Plants, Phytochemistry And Therapeutics

    • Field : Traditional Indian Medicine
    • Application Summary : The compound is likely to be found in the phytochemicals of Indian medicinal plants .
    • Methods of Application : The database has been constructed via digitalization of information from more than 100 books on traditional Indian medicine, 7000+ published research articles and other existing resources .
    • Results or Outcomes : The current version of the IMPPAT database captures 4010 Indian medicinal plants, 17967 phytochemicals and 1095 therapeutic uses .
  • Understanding Stereochemistry

    • Field : Organic Chemistry
    • Application Summary : The compound’s notation, (2S,3S), is used in organic chemistry to understand stereochemistry . This notation helps in discussing stereoisomers with more than one chiral center .
    • Methods of Application : The numbers, 2 and 3, are simply the carbons that are stereogenic . The S/R notation always accompanies a numerical such as (2S,3R) where the numerical refers to the chiral carbon position in the molecule according to the IUPAC numbering .
    • Results or Outcomes : This understanding of stereochemistry is fundamental in the study of organic compounds and their reactions .
  • Phytochemicals in Indian Medicinal Plants

    • Field : Traditional Indian Medicine
    • Application Summary : The compound could potentially be found in the phytochemicals of Indian medicinal plants .
    • Methods of Application : The database has been constructed via digitalization of information from more than 100 books on traditional Indian medicine, 7000+ published research articles and other existing resources .
    • Results or Outcomes : The current version of the IMPPAT database captures 4010 Indian medicinal plants, 17967 phytochemicals and 1095 therapeutic uses .
  • Chemical Structures and Drug-likeness

    • Field : Cheminformatics
    • Application Summary : The compound could potentially be found in the phytochemicals of Indian medicinal plants . These phytochemicals are studied for their drug-likeness properties .
    • Methods of Application : The database provides the two-dimensional (2D) and three-dimensional (3D) chemical structures of the phytochemicals . Cheminformatics tools are employed to compute their physicochemical properties, drug-likeness based on multiple scoring schemes, and predicted Absorption, distribution, metabolism, excretion and toxicity (ADMET) properties .
    • Results or Outcomes : The database captures 4010 Indian medicinal plants, 17967 phytochemicals and 1095 therapeutic uses . This is more than a 2-fold increase in coverage of Indian medicinal plants and nearly a 2-fold increase in the number of phytochemicals compared to the previous version .
  • Chemical Supplier Information

    • Field : Industrial Chemistry
    • Application Summary : Similar compounds are available from chemical suppliers for research and industrial needs .
    • Methods of Application : The compound can be ordered in bulk or prepack quantities .
    • Results or Outcomes : The supplier provides related products, Material Safety Data Sheets (MSDS), application guides, procedures, and protocols .

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10+,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNOLBSYLSYIBM-NOOOWODRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H](C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036338
Record name Menthyl lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid or white crystalline solid with a weak chamomile or tobacco odour
Record name l-Menthyl l-lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/99/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

l-Menthyl lactate

CAS RN

61597-98-6, 59259-38-0
Record name l-Menthyl L-Lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61597-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthyl lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menthyl lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENTHYL LACTATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BF9E65L7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-
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Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-
Reactant of Route 3
Reactant of Route 3
Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-
Reactant of Route 4
Reactant of Route 4
Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-
Reactant of Route 5
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Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-
Reactant of Route 6
Reactant of Route 6
Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-

Citations

For This Compound
1
Citations
AM Api, D Belsito, D Botelho… - Food Chem …, 2018 - fragrancematerialsafetyresource …
AM Api a,∗, D. Belsito b, D. Botelho a, D. Browne a, M. Bruze c, GA Burton Jr. d, J. Buschmann e, ML Dagli f, M. Date a, W. Dekant g, C. Deodhar a, M. Francis a, AD Fryer h, K. Joshi a, S…

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